((3,3-Dimethoxypropoxy)methyl)benzene
Description
Structure
3D Structure
Properties
CAS No. |
34591-97-4 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
3,3-dimethoxypropoxymethylbenzene |
InChI |
InChI=1S/C12H18O3/c1-13-12(14-2)8-9-15-10-11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 |
InChI Key |
PHWKICWDLSTDBH-UHFFFAOYSA-N |
Canonical SMILES |
COC(CCOCC1=CC=CC=C1)OC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for the Formation of 3,3 Dimethoxypropoxy Methyl Benzene
Photoorganocatalytic Protocols for Acetalization Leading to ((3,3-Dimethoxypropoxy)methyl)benzene
Catalytic Systems and Light Source Optimization in this compound Synthesis
The successful photoorganocatalytic synthesis of acetals hinges on the careful selection of the photocatalyst and the light source. Research has demonstrated the efficacy of various organic dyes and molecules in promoting acetalization reactions.
A prominent example of a catalytic system involves the use of thioxanthenone as a photocatalyst. rsc.orgrsc.org This organic molecule can effectively catalyze the acetalization of a wide range of aromatic and aliphatic aldehydes using inexpensive household lamps as the light source. rsc.orgrsc.org The proposed mechanism suggests that the photo-excited catalyst activates the aldehyde, making it more susceptible to nucleophilic attack by an alcohol. rsc.org
Another effective photocatalyst is acid red 52 , which operates efficiently under yellow light irradiation. proquest.com This system has been shown to produce a variety of acyclic and cyclic acetals in high yields (75–93%). proquest.com The use of visible light, as opposed to UV radiation, is a significant advantage, as it minimizes the potential for side reactions and decomposition of sensitive functional groups.
Optimization of the light source is crucial for maximizing the efficiency of these reactions. While specialized LED lamps can be used, studies have shown that common, inexpensive household lamps are often sufficient, making these methods more accessible and cost-effective. rsc.orgrsc.org The key is to match the emission spectrum of the light source with the absorption spectrum of the photocatalyst to ensure efficient energy transfer.
Table 1: Comparison of Photoorganocatalytic Systems for Acetalization
| Photocatalyst | Light Source | Typical Substrates | Key Advantages |
| Thioxanthenone | Inexpensive household lamps | Aromatic and aliphatic aldehydes | Mild conditions, high yields, readily available catalyst and light source. rsc.orgrsc.org |
| Acid Red 52 | Yellow light irradiation | Aldehydes | Efficient at room temperature, low catalyst loading, short reaction times. proquest.com |
| Eosin (B541160) Y | Green LED irradiation | Aldehydes | Utilizes a well-known organic dye as a photocatalyst. rsc.org |
Reaction Condition Parameters and Their Influence on this compound Yields
The yield of this compound in a photoorganocatalytic synthesis is highly dependent on several key reaction parameters. The optimization of these conditions is essential for achieving high efficiency and selectivity.
Catalyst Loading: One of the significant advantages of photoorganocatalysis is the typically low catalyst loading required. proquest.com This not only reduces costs but also simplifies the purification process.
Solvent: In many photoorganocatalytic acetalizations, the alcohol reactant can also serve as the solvent, promoting green chemistry principles by reducing the need for additional, potentially hazardous solvents. proquest.com
Atmosphere: While some reactions can be performed in the presence of air, studies have shown that an inert atmosphere (e.g., argon) can sometimes be beneficial, although oxygen has also been observed to accelerate the process in certain cases. rsc.org
For the specific synthesis of this compound, the reaction would likely involve the reaction of benzaldehyde (B42025) or a suitable derivative with 3,3-dimethoxypropan-1-ol (B3305769) in the presence of a photocatalyst and a light source. The optimization of the aforementioned parameters would be critical to maximizing the yield of the desired product.
Comparative Analysis of Green Chemistry Principles in this compound Production
Photoorganocatalytic methods for acetal (B89532) synthesis align well with the principles of green chemistry, especially when compared to classical approaches. rsc.orgproquest.com
Waste Reduction: These methods often generate minimal waste, as the catalyst is used in small amounts and can sometimes be recycled. The use of the alcohol as both a reactant and a solvent further minimizes waste. proquest.comijsdr.org
Energy Efficiency: The use of low-energy visible light from household lamps or LEDs contributes to the energy efficiency of the process. rsc.orgrsc.org
Use of Safer Solvents and Reagents: Photoorganocatalysis avoids the use of strong mineral acids or heavy metal catalysts, which are often corrosive, toxic, and pose environmental risks. rsc.orgresearchgate.net
Atom Economy: The reactions are typically addition reactions, leading to high atom economy as most of the atoms from the reactants are incorporated into the final product. beilstein-journals.org
In contrast, classical methods often require stoichiometric amounts of strong acids, leading to significant waste generation and challenging work-up procedures. proquest.com
Exploration of Alternative Synthetic Routes to this compound
While photoorganocatalysis represents a significant advancement, it is important to consider other synthetic strategies for the formation of this compound.
Classical Acetalization Approaches and Their Applicability to this compound Precursors
The most traditional method for acetal formation involves the acid-catalyzed reaction of an aldehyde or ketone with an alcohol. ijsdr.org For the synthesis of this compound, this would entail the reaction of benzaldehyde with 3,3-dimethoxypropan-1-ol in the presence of an acid catalyst such as p-toluenesulfonic acid, sulfuric acid, or dry hydrogen chloride. researchgate.netorgsyn.org
A common technique to drive the equilibrium towards the acetal product is the removal of water, which is formed as a byproduct. This is often achieved using a Dean-Stark apparatus. ijsdr.org Another classical approach is the use of orthoformates, such as triethyl orthoformate, which can react with aldehydes to form acetals. researchgate.net
While effective, these classical methods suffer from several drawbacks, including the use of corrosive acids, harsh reaction conditions, and often, the production of significant amounts of waste. proquest.comresearchgate.net
Novel Synthetic Pathways for the this compound Framework
Beyond direct acetalization, other modern synthetic methodologies could potentially be adapted for the synthesis of the this compound framework. For instance, the Heck reaction , a palladium-catalyzed cross-coupling reaction, has been successfully employed in the synthesis of complex substituted benzene (B151609) derivatives. researchgate.net While not a direct acetalization, this reaction could be envisioned as a route to construct the core benzene ring with appropriate functional groups that could then be converted to the desired acetal.
Furthermore, multicomponent reactions, which allow for the formation of complex molecules from three or more starting materials in a single step, represent another promising avenue. beilstein-journals.orgnih.gov An organocatalyzed cascade reaction, for example, could potentially be designed to assemble the this compound structure from simpler precursors in a highly efficient manner.
The development of syntheses for polysubstituted benzenes often involves a strategic sequence of reactions, such as Friedel-Crafts alkylation or acylation, nitration, and halogenation, to introduce the desired substituents in the correct positions. libretexts.org A retrosynthetic analysis of this compound could lead to various synthetic routes involving these classical and newer reactions to build the substituted benzene ring before the final acetal formation step.
Mechanistic Elucidation in Reactions Pertaining to 3,3 Dimethoxypropoxy Methyl Benzene
Mechanistic Studies of Photoorganocatalytic Formation of ((3,3-Dimethoxypropoxy)methyl)benzene
The synthesis of this compound through photoorganocatalysis involves the use of light and an organic catalyst to drive the reaction. Understanding the mechanism of this process is crucial for optimizing reaction conditions and improving yields. This section explores the key mechanistic aspects of its formation.
Investigation of Radical Intermediates via High-Resolution Mass Spectrometry and this compound Formation
The formation of this compound under photoorganocatalytic conditions is hypothesized to proceed through radical intermediates. High-resolution mass spectrometry (HRMS) is a powerful tool for detecting and characterizing these transient species. While direct detection of the primary radical intermediates in the synthesis of this specific compound is not extensively documented in publicly available literature, we can infer the likely pathways from analogous systems. For instance, in reactions involving the oxidation of similar aromatic compounds, the formation of radical cations or other radical species is a common initial step. The subsequent reactions of these intermediates would lead to the final product.
Elucidation of Photocatalyst Roles in this compound Synthesis
The photocatalyst is central to the formation of this compound. Its primary role is to absorb light energy and initiate the electron transfer processes that lead to the formation of the key reactive intermediates. In a typical photoorganocatalytic cycle, the photocatalyst is excited by light to a higher energy state. In this excited state, it can act as either an oxidant or a reductant, depending on the specific reaction partners. For the synthesis of this compound, the photocatalyst would likely facilitate the generation of a radical from a suitable precursor, which then reacts to form the desired product. The catalyst is then regenerated at the end of the cycle, allowing it to participate in multiple reaction turnovers.
Fluorescence Quenching Studies in the Photoorganocatalytic Cycle of this compound Precursors
Fluorescence quenching experiments are a valuable technique for probing the interaction between the excited state of a photocatalyst and the reaction substrates. By measuring the decrease in the fluorescence intensity of the photocatalyst in the presence of a precursor to this compound, it is possible to determine the rate of electron transfer or energy transfer between the two species. This data provides evidence for the initial steps of the photocatalytic cycle and helps to confirm the proposed mechanism.
Reaction Mechanism of Transformations Involving this compound as a Reactant
Once formed, this compound can undergo various chemical transformations. Understanding the mechanisms of these subsequent reactions is essential for its application in further synthetic steps.
Detailed Analysis of Oxidative Cleavage Pathways of Intermediates Derived from this compound
The table below outlines potential products from the oxidative cleavage of a related compound, toluene (B28343), which can serve as a model for understanding the possible pathways for this compound.
| Reactant | Oxidizing Agent | Key Products |
| Toluene | HO• / SO4•− | Benzaldehyde (B42025), Formic acid, Acetaldehyde |
This table is illustrative and based on the oxidation of a similar compound, toluene. The actual products from the oxidative cleavage of this compound may differ.
Mechanistic Aspects of Reduction Reactions Influencing this compound Derivatives
The reduction of derivatives of this compound can be a key transformation for introducing new functional groups. For example, if the benzene (B151609) ring were to be functionalized with a nitro group, its reduction to an amine would be a critical step in many synthetic sequences. The mechanism of such a reduction can vary depending on the reducing agent and reaction conditions. Common methods include catalytic hydrogenation using a metal catalyst like palladium or platinum, or the use of metal hydrides like lithium aluminum hydride. The mechanistic pathways for these reductions are well-established and generally involve the stepwise addition of hydrogen atoms or hydride ions to the functional group being reduced.
Probing Reaction Intermediates and Transition States with Spectroscopic Techniques in this compound Conversions
The elucidation of reaction mechanisms for compounds such as this compound is critically dependent on the ability to detect and characterize transient species like reaction intermediates and transition states. Spectroscopic techniques are paramount in providing empirical evidence for the structures and energetics of these fleeting molecular entities. While detailed, publicly available research focusing specifically on the reaction intermediates of this compound is limited, the principles of applying spectroscopic methods can be understood by examining studies on structurally related aromatic ethers and substituted benzenes. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools in these mechanistic investigations.
In the context of reactions involving the benzylic ether moiety of this compound, such as acid-catalyzed hydrolysis or oxidation, spectroscopic methods can provide a window into the stepwise molecular transformations. For instance, in an acid-catalyzed cleavage of the ether bond, a protonated intermediate would be expected. While likely too transient to be observed directly under typical reaction conditions, its formation can be inferred from kinetic studies and the spectroscopic characterization of subsequent, more stable intermediates or final products.
Mass Spectrometry (MS) has been effectively used to study the fragmentation patterns and reaction mechanisms of related methoxymethylbenzene derivatives. Fast Atom Bombardment (FAB) ionization mass spectrometry, for example, has been employed to investigate the formation of [M-H]⁺ ions from 4-substituted-1-(methoxymethyl)benzene compounds. In these studies, isotopic labeling, such as replacing the methylene (B1212753) hydrogens with deuterium, definitively identified the site of hydride elimination as the benzylic position. Such an approach could be directly applied to this compound to probe the stability and formation of carbocation intermediates under specific ionization conditions. Density Functional Theory (DFT) calculations often accompany these experimental results to provide theoretical support for the observed fragmentation pathways and the stability of the generated ions.
Infrared (IR) Spectroscopy offers valuable insights into changes in functional groups during a reaction. For aromatic compounds, the C-H stretching vibrations of the benzene ring are typically observed in the 3100-3000 cm⁻¹ region, while the C-H stretching of the aliphatic side chain would appear at lower wavenumbers. The pattern of absorptions in the 1625-1440 cm⁻¹ range is characteristic of the benzene ring's bond vibrations. For a monosubstituted benzene ring, which is present in this compound, characteristic C-H wagging peaks can help confirm the substitution pattern. In a reaction, the disappearance of the ether C-O stretching bands and the appearance of new bands, for instance, a broad O-H stretch for an alcohol product or a C=O stretch for a carbonyl product, would allow for real-time monitoring of the conversion. The use of Fourier-Transform Infrared (FT-IR) spectroscopy can be particularly powerful for studying reactions on catalyst surfaces, revealing how the molecule interacts with the active sites.
The following table summarizes key IR absorption regions relevant to the structural components of this compound and potential products of its conversion, based on general spectroscopic principles for substituted benzenes.
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aliphatic C-H | Stretching | < 3000 |
| Benzene Ring | C=C Stretching | 1625 - 1440 |
| Monosubstituted Ring | C-H Wagging | ~770 - 735 and ~710-690 |
| Ether | C-O Stretching | ~1150 - 1085 |
| Alcohol (if formed) | O-H Stretching (broad) | ~3500 - 3200 |
| Aldehyde (if formed) | C=O Stretching | ~1740 - 1720 |
Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool for mechanistic studies. ¹H and ¹³C NMR would provide a detailed map of the carbon-hydrogen framework of this compound. Chemical shift changes during a reaction can signal the formation of intermediates. For example, the formation of a carbocation intermediate at the benzylic position would lead to a significant downfield shift for the corresponding carbon and attached protons in the ¹³C and ¹H NMR spectra, respectively. Two-dimensional NMR techniques, such as COSY and HSQC, could be used to confirm the connectivity of the atoms in any intermediates or final products.
While specific experimental data for the reaction intermediates of this compound are not readily found in the surveyed literature, the application of these standard spectroscopic techniques provides a robust framework for their future investigation. The combined use of MS for identifying mass-to-charge ratios of intermediates, IR spectroscopy for tracking changes in functional groups, and NMR for detailed structural elucidation of stable species and, in some cases, intermediates, is essential for building a complete picture of the reaction mechanism.
Chemical Reactivity and Transformative Chemistry of 3,3 Dimethoxypropoxy Methyl Benzene
((3,3-Dimethoxypropoxy)methyl)benzene as a Key Reactant in Complex Syntheses
The strategic importance of this compound in the synthesis of complex molecules like proaporphine and homoproaporphine alkaloids would lie in its ability to serve as a masked bifunctional component. The benzyl (B1604629) group can be considered a stable protecting group for the 3-hydroxypropanal (B37111) equivalent, which can be unmasked under specific conditions to participate in crucial carbon-carbon bond-forming reactions.
The synthesis of the proaporphine alkaloid framework, characterized by a spirocyclic dienone system, often involves the construction of a key isoquinoline (B145761) or related heterocyclic core. While classical syntheses, such as the Pomeranz-Fritsch-Bobbitt reaction, traditionally employ benzaldehyde (B42025) derivatives and aminoacetals, a molecule like this compound could be envisioned as a precursor to a key aldehyde component after deprotection. thermofisher.comwikipedia.orgnih.govwikipedia.orgresearchgate.net
Hypothetically, the acetal (B89532) functionality of this compound could be hydrolyzed to unveil a 3-(benzyloxy)propanal. This aldehyde could then be condensed with a suitable phenethylamine (B48288) derivative, a common building block in alkaloid synthesis, to form a Schiff base. Subsequent acid-catalyzed cyclization, in a manner analogous to the Pictet-Spengler reaction, could then generate the core tetrahydroisoquinoline structure, a key intermediate en route to proaporphine alkaloids. nih.govyoutube.commdpi.com
Table 1: Hypothetical Role in Proaporphine Synthesis
| Step | Transformation | Reagents | Intermediate/Product |
| 1 | Deprotection of Acetal | Mild Acid (e.g., aqueous HCl) | 3-(Benzyloxy)propanal |
| 2 | Schiff Base Formation | Phenethylamine derivative | Iminium ion intermediate |
| 3 | Cyclization (Pictet-Spengler type) | Acid catalyst | Tetrahydroisoquinoline core |
The synthesis of homoproaporphine alkaloids, which feature an additional carbon in their spirocyclic system compared to proaporphines, often follows similar synthetic strategies, such as the Bischler-Napieralski or Pictet-Spengler pathways. youtube.comnih.gov The utility of this compound in this context would again be as a masked aldehyde.
Following the deprotection to 3-(benzyloxy)propanal, this aldehyde could be reacted with a homophenethylamine derivative. An intramolecular cyclization, potentially via a Bischler-Napieralski-type reaction involving activation of an amide intermediate, could lead to the formation of the requisite seven-membered ring system characteristic of homoproaporphine precursors. The benzyl ether provides a stable protecting group throughout these initial steps, which can be removed later in the synthetic sequence to allow for further functionalization or cyclization.
Transformations Mediated by Specific Reagents on this compound
The reactivity of this compound is dictated by its constituent functional groups: the dimethyl acetal, the benzyl ether, and the aromatic ring. Specific reagents can be employed to selectively transform these parts of the molecule.
Lewis acids like boron trifluoride etherate (BF₃·OEt₂) are known to be effective catalysts for a variety of organic transformations, including the cleavage of ethers and acetals, and in promoting cyclization reactions. medcraveonline.comresearchgate.netwikipedia.orgchemicalbook.com
When treated with BF₃·OEt₂, the dimethyl acetal of this compound would be susceptible to cleavage, generating a reactive oxocarbenium ion. In the presence of a nucleophile, this could lead to a variety of products. More significantly, in the context of alkaloid synthesis, if the benzene (B151609) ring were appropriately substituted with activating groups, BF₃·OEt₂ could catalyze an intramolecular Friedel-Crafts-type reaction, leading to the formation of a cyclic ether or other cyclized products. The benzyl ether linkage is generally more robust but can also be cleaved under harsher Lewis acidic conditions.
Table 2: Potential Acid-Catalyzed Reactions
| Reagent | Functional Group Targeted | Potential Transformation |
| Boron Trifluoride Etherate | Dimethyl Acetal | Deprotection to aldehyde, formation of oxocarbenium ion |
| Boron Trifluoride Etherate | Benzene Ring (if activated) | Intramolecular Friedel-Crafts cyclization |
| Strong Protic Acids (e.g., H₂SO₄) | Dimethyl Acetal and Benzyl Ether | Deprotection and potential for rearrangement/cyclization |
Strong organolithium bases, such as lithium diethylamide, are capable of deprotonating weakly acidic C-H bonds. In this compound, the benzylic protons and the aromatic protons are potential sites of deprotonation. The alkoxy substituent on the side chain can act as a directing group for ortho-lithiation of the benzene ring. This directed ortho-metalation would generate a powerful nucleophile that can react with a variety of electrophiles, allowing for the introduction of substituents at the position ortho to the side chain. This strategy is a powerful tool for the regioselective functionalization of aromatic rings.
The core structure of this compound is saturated. However, if unsaturation were introduced, for instance, by creating a styrenyl derivative through modification of the side chain, it would become a substrate for oxidative transformations.
Osmium Tetroxide: In the presence of an alkene, osmium tetroxide (OsO₄) is a highly effective reagent for syn-dihydroxylation, producing a 1,2-diol. libretexts.orgskku.eduwikipedia.orgorganic-chemistry.orglibretexts.org A hypothetical styrenyl derivative of this compound could be converted to the corresponding diol using catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO). This diol could then be a precursor for further transformations in a synthetic sequence.
Iodine: The benzene ring of this compound, being activated by the alkoxy substituent, is susceptible to electrophilic aromatic substitution. Iodination can be achieved using molecular iodine in the presence of an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or with an electrophilic iodine source like N-iodosuccinimide. masterorganicchemistry.comolemiss.eduorganic-chemistry.orgyoutube.comlibretexts.org The introduction of an iodine atom onto the aromatic ring provides a handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are powerful methods for constructing the complex carbon skeletons of alkaloids.
Table 3: Potential Oxidative and Reductive Manipulations of Derivatives
| Reagent | Substrate Prerequisite | Transformation |
| Osmium Tetroxide | Alkene functionality | syn-Dihydroxylation |
| Iodine/Oxidant | Activated aromatic ring | Electrophilic aromatic iodination |
| H₂/Pd-C | Benzyl ether | Reductive cleavage (debenzylation) |
Reactions with Nitrogenous Bases and this compound (e.g., Imidazole (B134444), 4-Dimethylaminopyridine)
The chemical behavior of this compound in the presence of nitrogenous bases such as imidazole and 4-Dimethylaminopyridine (DMAP) is largely characterized by a general lack of direct reactivity under standard conditions. The stability of the molecule's constituent functional groups—a benzyl ether and an acetal—to non-nucleophilic and moderately basic conditions means that direct transformation by these bases is not a typical reaction pathway.
The protons on the benzene ring and the aliphatic chain are not sufficiently acidic to be deprotonated by bases like imidazole or DMAP. Furthermore, the molecule does not possess a suitable leaving group that could be displaced in a nucleophilic substitution reaction by these nitrogenous bases. Benzyl ethers are known to be stable under basic conditions. tandfonline.com
However, the role of imidazole and DMAP often transcends that of a simple base, extending to that of a nucleophilic catalyst. nih.gov For instance, DMAP is a highly effective catalyst for acylation reactions, where it functions by forming a reactive acylpyridinium intermediate. nih.gov In a hypothetical scenario where an acylating agent (like an acid chloride or anhydride) is introduced to a system containing this compound and DMAP, the primary reaction would be the DMAP-catalyzed acylation of any available nucleophiles, rather than a direct reaction with the benzyl ether or acetal functionalities of the title compound.
Similarly, imidazole can act as a catalyst in various transformations, such as silylation, or participate in the formation of other reactive intermediates. acs.org Its interaction with this compound would likely be negligible unless other reactive partners are present that could be activated by imidazole. For example, in syntheses involving the formation of imidazolides from carboxylic acids, imidazole acts as a reagent, but this is not a direct reaction with a stable ether like this compound.
Nucleophilic and Electrophilic Reactions of this compound
The reactivity of this compound is dictated by the interplay of its three key structural components: the aromatic benzene ring, the benzyl ether linkage, and the acetal group. These features provide sites for both nucleophilic and electrophilic behavior.
Nucleophilic Character
The primary nucleophilic sites within the molecule are the electron-rich benzene ring and the oxygen atoms bearing lone pairs.
Benzene Ring as a Nucleophile: The benzene ring, activated by the electron-donating effect of the alkoxy substituent (-OCH₂-), is a potent nucleophile. vedantu.com This activating group increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles than benzene itself. youtube.comdoubtnut.com In electrophilic aromatic substitution (EAS) reactions, the alkoxy group is an ortho, para-director, meaning incoming electrophiles will preferentially add to the positions ortho (C2, C6) and para (C4) to the benzylic substituent. shaalaa.comyoutube.com This is due to the stabilization of the cationic intermediate (the sigma complex or arenium ion) through resonance involving the ether oxygen. youtube.com Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation.
Oxygen Atoms as Nucleophiles: The oxygen atoms of the ether and acetal functionalities possess lone pairs of electrons, rendering them nucleophilic and basic (in the Lewis sense). They can be protonated by strong acids or coordinate to Lewis acids. While ether oxygens are generally weak nucleophiles, intramolecular nucleophilic attack by a benzyl ether oxygen can occur under specific conditions, such as the opening of a nearby epoxide or the displacement of a leaving group to form a cyclic product. tandfonline.com
Electrophilic Character
While the molecule is predominantly nucleophilic, it possesses sites that can exhibit electrophilic character, particularly after activation.
Benzylic Carbon as an Electrophilic Site: The benzylic carbon (the CH₂ group attached to the benzene ring) is not inherently electrophilic. However, it can become so if the ether oxygen is converted into a good leaving group. Protonation of the ether oxygen by a strong acid, for instance, would make the subsequent cleavage of the C-O bond more favorable, generating a resonance-stabilized benzylic carbocation. vaia.com This cation would then be highly electrophilic and readily attacked by nucleophiles. This is the basis for the cleavage of benzyl ethers under strong acidic conditions. organic-chemistry.org
Acetal Carbon as an Electrophilic Site: The acetal group is stable to bases and nucleophiles but is labile under acidic conditions. The mechanism of acetal hydrolysis involves the protonation of one of the methoxy (B1213986) groups by an acid, followed by its departure as methanol (B129727) to form a resonance-stabilized oxocarbenium ion. This ion is a potent electrophile and is rapidly attacked by water (or another nucleophile) to complete the hydrolysis, ultimately yielding an aldehyde and two equivalents of methanol. This susceptibility to acid-catalyzed hydrolysis makes acetals common protecting groups for aldehydes.
The table below summarizes the expected reactivity at different sites of the molecule.
| Functional Group | Reactive Site | Type of Reactivity | Conditions / Reactions |
|---|---|---|---|
| Aromatic Ring | Benzene Ring (C2, C4, C6) | Nucleophilic | Electrophilic Aromatic Substitution (Nitration, Halogenation, etc.) |
| Friedel-Crafts Alkylation/Acylation | |||
| Benzyl Ether | Oxygen Atom | Nucleophilic (Lewis Base) | Protonation by strong acids; Coordination to Lewis acids |
| Benzylic Carbon | Electrophilic (after activation) | Nucleophilic substitution (SN1/SN2) upon C-O bond activation | |
| Acetal | Oxygen Atoms | Nucleophilic (Lewis Base) | Protonation by acids |
| Acetal Carbon | Electrophilic (after activation) | Acid-catalyzed hydrolysis (nucleophilic attack by water) |
Advanced Spectroscopic and Analytical Methodologies in 3,3 Dimethoxypropoxy Methyl Benzene Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in organic chemistry, offering unparalleled insights into the molecular structure and environment of nuclei. For ((3,3-Dimethoxypropoxy)methyl)benzene, both ¹H and ¹³C NMR are fundamental for its structural confirmation and for investigating the mechanisms of reactions in which it is involved.
Application of ¹H NMR for Proton Environment Analysis in this compound and its Derivatives
Proton NMR (¹H NMR) spectroscopy is a primary tool for identifying the number and type of hydrogen atoms in a molecule. In this compound, the distinct electronic environments of the protons result in a characteristic set of signals. The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the downfield region, a consequence of the ring currents. The benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the protons of the propoxy chain each give rise to unique signals, with their chemical shifts and splitting patterns providing definitive structural information.
Research on the photo-organocatalytic synthesis of acetals has provided specific ¹H NMR data for this compound. rsc.org The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), shows a multiplet for the aromatic protons around 7.26-7.35 ppm. The benzylic methylene protons (OCH₂Ph) appear as a singlet at approximately 4.51 ppm. The acetal (B89532) proton (OCH) resonates as a triplet around 4.57 ppm due to coupling with the adjacent methylene group. The two methoxy groups (OCH₃) are equivalent and present a sharp singlet at 3.33 ppm. The methylene group adjacent to the benzyloxy group (OCH₂) shows a triplet at 3.55 ppm. rsc.org
The analysis of derivatives of this compound would show predictable changes in the ¹H NMR spectrum. For instance, substitution on the aromatic ring would alter the chemical shifts and splitting patterns of the aromatic protons. Electron-donating groups would shift the signals upfield, while electron-withdrawing groups would cause a downfield shift. The multiplicity of these signals would also change depending on the substitution pattern (ortho, meta, or para).
Table 1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ArH | 7.35-7.26 | m | - |
| OCH₂Ph | 4.51 | s | - |
| OCH | 4.57 | t | 5.8 |
| OCH₂ | 3.55 | t | 6.2 |
| OCH₃ | 3.33 | s | - |
Data obtained from a 200 MHz NMR spectrometer in CDCl₃. rsc.org
Utilization of ¹³C NMR for Carbon Skeleton Elucidation and Mechanistic Probing in this compound Reactions
Carbon-13 NMR (¹³C NMR) spectroscopy provides critical information about the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for the complete elucidation of its carbon skeleton. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.
In the ¹³C NMR spectrum of this compound, the carbons of the aromatic ring typically resonate between 128 and 133 ppm. The benzylic methylene carbon (OCH₂Ph) and the acetal carbon (OCH) appear in the range characteristic for sp³ carbons bonded to oxygen. The methoxy carbons (OCH₃) are observed further upfield. researchgate.net
¹³C NMR is also a powerful tool for probing reaction mechanisms. For example, in the synthesis of this compound, monitoring the disappearance of the aldehyde carbon signal and the appearance of the acetal carbon signal can provide kinetic information about the reaction. Furthermore, isotopic labeling studies using ¹³C-enriched starting materials can be employed to trace the fate of specific carbon atoms throughout a reaction sequence, providing definitive mechanistic insights.
Table 2: ¹³C NMR Data for this compound
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Aromatic C (quaternary) | 133.2 |
| Aromatic CH | 128.8, 128.2 |
| OCH | 104.1 |
| OCH₂Ph | Not explicitly assigned |
| OCH₂ | 33.5 |
| OCH₃ | 53.5 |
| CH₂ | 27.1 |
Data obtained from a 50 MHz NMR spectrometer in CDCl₃. researchgate.net
Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR) in this compound Studies
While 1D NMR provides fundamental structural information, advanced NMR techniques offer deeper insights into the connectivity and dynamics of molecules like this compound.
2D NMR Spectroscopy: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in unambiguously assigning all proton and carbon signals.
COSY spectra reveal proton-proton coupling networks, allowing for the tracing of connections between adjacent protons in the propoxy chain.
HSQC spectra correlate directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C NMR data.
HMBC spectra show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity across quaternary carbons and heteroatoms, such as the ether and acetal linkages in this compound. youtube.comsdsu.edu
Variable Temperature (VT) NMR: The flexible nature of the propoxy and benzyloxy groups in this compound suggests that the molecule may exist in multiple conformations that are rapidly interconverting at room temperature. Variable Temperature NMR studies can be employed to investigate these dynamic processes. By lowering the temperature, the rate of conformational exchange can be slowed down, potentially leading to the observation of distinct signals for each conformer. Analysis of the line shape changes as a function of temperature can provide thermodynamic and kinetic parameters for the conformational interchange.
Mass Spectrometry (MS) for Molecular Ion and Fragment Analysis in this compound Chemistry
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For this compound, both soft ionization techniques like Electrospray Ionization (ESI) and hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) are highly valuable.
Electrospray Ionization Mass Spectrometry (ESI-MS) for Product Characterization and Mechanistic Monitoring of this compound Reactions
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of thermally labile and non-volatile compounds. In the context of this compound, ESI-MS is used to confirm the molecular weight of the product. Typically, the compound is detected as a protonated molecule [M+H]⁺ or as an adduct with a cation like sodium [M+Na]⁺. For this compound (C₁₂H₁₈O₃, MW = 210.27 g/mol ), the protonated molecule would have an m/z of 211. researchgate.net
Tandem mass spectrometry (MS/MS) experiments on the protonated molecule can provide detailed structural information through the analysis of its fragmentation patterns. The fragmentation of benzyloxy compounds in ESI-MS often involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (m/z 91). Other characteristic fragmentations would involve the loss of methanol (B129727) (CH₃OH) or formaldehyde (B43269) (CH₂O) from the dimethoxypropoxy moiety. nih.govnih.gov
Furthermore, ESI-MS is an excellent tool for the real-time monitoring of reaction mechanisms. By directly infusing the reaction mixture into the mass spectrometer at different time points, it is possible to identify and characterize reactants, intermediates, products, and byproducts, providing a detailed picture of the reaction progress.
Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Conversion Assessment in this compound Synthesis
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound and its precursors.
In the synthesis of this compound, GC-MS can be used to assess the conversion of the starting materials and the formation of the product. By analyzing aliquots of the reaction mixture over time, the disappearance of the reactant peaks (e.g., benzaldehyde (B42025) and 3,3-dimethoxypropan-1-ol) and the appearance of the product peak can be monitored. The area under each peak in the chromatogram is proportional to the concentration of the corresponding compound, allowing for a quantitative assessment of the reaction conversion and yield. The mass spectrum of each separated component provides its molecular weight and fragmentation pattern, confirming its identity.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Photophysical Studies in Photoorganocatalytic this compound Synthesis
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to investigate the photophysical properties of molecules and monitor the progress of photochemical reactions. In the context of the photoorganocatalytic synthesis of this compound, UV-Vis spectroscopy offers critical insights into the light-absorbing characteristics of the photocatalyst and the electronic transitions of reactants, intermediates, and products throughout the reaction. This spectroscopic method relies on the principle that molecules absorb specific wavelengths of UV or visible light to promote electrons from a ground state to a higher energy excited state. The absorbance is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert law, making it an invaluable tool for quantitative analysis and kinetic studies. spectroscopyonline.com
The application of UV-Vis spectroscopy in a photoorganocatalytic system is multifaceted. Primarily, it is used to characterize the photoorganocatalyst, such as organic dyes like eosin (B541160) Y or other custom-synthesized catalysts. beilstein-journals.orgrsc.orgresearchgate.net The UV-Vis spectrum of the catalyst reveals its maximum absorption wavelength (λmax), which is crucial for selecting an appropriate light source (e.g., LED or lamp) that can efficiently excite the catalyst to initiate the catalytic cycle. nih.gov The photophysical properties of the catalyst, including its molar absorptivity and any shifts in its absorption spectrum due to solvent effects or interaction with substrates, can be thoroughly examined. beilstein-journals.orgresearchgate.net
Furthermore, UV-Vis spectroscopy is instrumental in real-time monitoring of the reaction kinetics. mdpi.comresearchgate.net By recording spectra at regular intervals, one can track the decrease in the concentration of the starting materials, such as a suitably chosen benzyl derivative, and the concurrent increase in the concentration of the product, this compound, provided these species have distinct and non-overlapping absorption bands. For instance, the selective oxidation of benzyl alcohol to benzaldehyde, a reaction sharing similarities with potential synthetic routes to the target molecule, can be monitored by observing the growth of the characteristic absorption band of the benzaldehyde product. rsc.orgacs.orgresearchgate.netrsc.orgresearchgate.net
In a hypothetical photoorganocatalytic synthesis of this compound, one could envision a reaction starting from a benzyl ether derivative. The cleavage and subsequent functionalization of this starting material could be tracked by the disappearance of its aromatic absorption bands, which are typically in the UV region. If the reaction proceeds via an intermediate, such as an aldehyde, its formation and consumption could also be monitored if it possesses a distinct n→π* transition in the near-UV region. masterorganicchemistry.com
The following interactive data table presents hypothetical UV-Vis absorption data for key components that could be involved in the photoorganocatalytic synthesis of this compound. This data is illustrative of what would be determined experimentally to understand the photophysical aspects of the reaction.
By analyzing the spectral data over time, detailed kinetic profiles can be constructed. This allows for the determination of reaction rates, quantum yields, and the potential identification of reaction intermediates. For example, the formation of a charge-transfer complex between the catalyst and a substrate might be observable as a new, broad absorption band at longer wavelengths. Such detailed photophysical studies are indispensable for optimizing reaction conditions, including catalyst loading, light intensity, and reaction time, as well as for elucidating the underlying reaction mechanism. spectroscopyonline.com
Theoretical and Computational Chemistry Applied to 3,3 Dimethoxypropoxy Methyl Benzene
Computational Studies on Reaction Pathways of ((3,3-Dimethoxypropoxy)methyl)benzene Formation
The formation of this compound involves the creation of an ether linkage between a benzyl (B1604629) group and a 3,3-dimethoxypropanol moiety. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of such etherification reactions. Two primary pathways are generally considered for the formation of benzyl ethers: a Williamson-like ether synthesis (S(_N)2 mechanism) and an acid-catalyzed pathway (S(_N)1 mechanism).
A hypothetical computational study on the formation of this compound would likely investigate the following pathways:
S(_N)2 Pathway: This would involve the reaction of a benzyl halide (e.g., benzyl bromide) with the alkoxide of 3,3-dimethoxypropanol. Computational modeling could determine the transition state structure and the activation energy for this bimolecular substitution. The calculations would likely show a concerted mechanism where the C-O bond forms as the C-Br bond breaks.
S(_N)1-like Pathway: In the presence of an acid catalyst, benzyl alcohol can be protonated, leading to the formation of a stabilized benzylic carbocation after the loss of water. orgchemboulder.comresearchgate.net This carbocation is then attacked by the hydroxyl group of 3,3-dimethoxypropanol. Computational studies can model the stability of this benzylic carbocation intermediate and the energy barriers for its formation and subsequent reaction. orgsyn.orgrsc.org The resonance stabilization of the benzyl carbocation would be a key feature in these calculations. orgchemboulder.com
A comparative analysis of the computed activation energies for these pathways would reveal the most likely reaction mechanism under different conditions. For instance, in the presence of a strong base, the S(_N)2 pathway would be favored, while strong acid would promote the S(_N)1 mechanism.
Table 1: Hypothetical Calculated Activation Energies for the Formation of this compound via S(_N)1 and S(_N)2 Pathways
| Reaction Pathway | Reactants | Proposed Intermediate/Transition State | Calculated Activation Energy (kcal/mol) |
| S(_N)1-like | Benzyl alcohol, 3,3-dimethoxypropanol, Acid Catalyst (e.g., H(_2)SO(_4)) | Benzylic carbocation | 15-25 |
| S(_N)2 | Benzyl bromide, Sodium 3,3-dimethoxypropoxide | Pentacoordinate carbon transition state | 20-30 |
Note: The values in this table are hypothetical and serve to illustrate the type of data that would be generated from such a computational study. Actual values would depend on the level of theory and basis set used in the calculations.
Quantum Chemical Calculations for this compound Reactivity Prediction
Quantum chemical calculations can provide significant insights into the reactivity of this compound. By calculating various molecular properties and reactivity descriptors, it is possible to predict how the molecule will behave in different chemical environments. mdpi.com
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. For this compound, the HOMO is expected to be localized on the electron-rich benzene (B151609) ring, indicating its susceptibility to electrophilic attack. The LUMO would likely be distributed over the benzylic carbon and the aromatic ring, suggesting these as sites for nucleophilic attack, particularly if a leaving group is present at the benzylic position.
Electrostatic Potential (ESP) Maps: An ESP map would visually represent the electron density distribution. For this compound, regions of negative potential (red) would be expected around the oxygen atoms of the ether and acetal (B89532) groups, indicating their Lewis basicity and ability to coordinate with cations or act as hydrogen bond acceptors. The aromatic ring would also show significant negative potential.
Conceptual DFT Reactivity Descriptors: These descriptors provide a quantitative measure of reactivity. mdpi.com
Fukui Functions: These functions would identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attack. nih.gov For electrophilic attack, the Fukui function would likely be highest on the para and ortho positions of the benzene ring. For nucleophilic attack, the function would highlight the benzylic carbon as a potential reactive center.
Table 2: Hypothetical Calculated Conceptual DFT Reactivity Indices for Key Atoms in this compound
| Atomic Site | Fukui Function for Electrophilic Attack () | Fukui Function for Nucleophilic Attack () |
| Benzylic Carbon | Low | High |
| ortho-Carbon (aromatic) | High | Moderate |
| meta-Carbon (aromatic) | Low | Low |
| para-Carbon (aromatic) | Highest | Moderate |
| Ether Oxygen | Moderate | Low |
| Acetal Oxygens | Moderate | Low |
Note: This table presents a qualitative prediction of the expected results from a Fukui function analysis.
Molecular Modeling of Interactions Involving this compound and Catalysts/Reagents
Molecular modeling, including molecular dynamics (MD) simulations and docking studies, can be employed to understand the non-covalent interactions between this compound and other chemical species, such as catalysts or biological macromolecules. nih.gov
Interaction with Catalysts: In a catalytic process, such as acid-catalyzed hydrolysis of the acetal group, molecular modeling could elucidate the binding of the substrate to the catalyst. researchgate.netosti.gov For example, simulations could show the protonation of one of the acetal oxygens by a hydronium ion, followed by the departure of a methanol (B129727) molecule to form a resonance-stabilized oxocarbenium ion. The modeling would provide details on the geometry of the catalyst-substrate complex and the energetic favorability of the interaction.
Interaction with Reagents: The interaction of the polyether-like chain of this compound with various reagents can also be modeled. The oxygen atoms in the chain can act as hydrogen bond acceptors or coordinate with metal ions. MD simulations could be used to study the conformation of the dimethoxypropoxy chain in different solvents and its ability to encapsulate small molecules or ions, a property often seen in polyethers. acs.org
Table 3: Hypothetical Interaction Energies of this compound with Selected Reagents (Calculated via Molecular Docking)
| Interacting Reagent/Catalyst | Binding Site on this compound | Predominant Interaction Type(s) | Calculated Interaction Energy (kcal/mol) |
| H(_3)O | Acetal oxygen atoms | Hydrogen bonding, Ion-dipole | -15 to -25 |
| Li | Ether and acetal oxygen atoms | Ion-dipole, Chelation | -20 to -35 |
| Phenol | Benzene ring | π-π stacking | -3 to -7 |
| Water | Ether and acetal oxygen atoms | Hydrogen bonding | -2 to -5 (per water molecule) |
Note: The interaction energies are hypothetical and intended to exemplify the output of molecular modeling studies. The actual values would be highly dependent on the computational method and the specific orientation of the interacting molecules.
Future Research Directions and Emerging Applications of 3,3 Dimethoxypropoxy Methyl Benzene
Development of Novel Synthetic Transformations Utilizing ((3,3-Dimethoxypropoxy)methyl)benzene
The inherent reactivity of the benzyl (B1604629) ether and acetal (B89532) moieties within this compound offers a fertile ground for the development of new synthetic transformations. The benzyl group is a well-established protecting group for alcohols, readily cleaved under hydrogenolysis conditions. organic-chemistry.orgyoutube.com Similarly, acetals serve as robust protecting groups for aldehydes and ketones, stable to basic and nucleophilic reagents but susceptible to acidic hydrolysis. chemistrysteps.comjove.commasterorganicchemistry.com The dual nature of this compound could be exploited in sophisticated, multi-step syntheses requiring orthogonal protection strategies. wikipedia.org
Future research could focus on the selective deprotection of either the benzyl ether or the acetal group, allowing for sequential functionalization of the molecule. For instance, the selective cleavage of the acetal under acidic conditions would unmask a reactive aldehyde, which could then participate in a variety of carbon-carbon bond-forming reactions. Conversely, hydrogenolytic cleavage of the benzyl ether would liberate a primary alcohol, available for subsequent oxidation or esterification.
Table 1: Hypothetical Selective Deprotection and Subsequent Transformations of this compound
| Entry | Starting Material | Reagents and Conditions | Intermediate Product | Subsequent Reaction | Final Product | Potential Yield (%) |
| 1 | This compound | 1. HCl (aq), THF2. Wittig Reagent (Ph3P=CHCO2Et) | 3-(Benzyloxy)propanal | Wittig Olefination | Ethyl 5-(benzyloxy)pent-2-enoate | 85 |
| 2 | This compound | H2, Pd/C, ahanol | 3-Methoxy-3-(p-tolyl)propan-1-ol | Oxidation (PCC) | 3-Methoxy-3-(p-tolyl)propanal | 90 |
This table presents hypothetical research findings and is for illustrative purposes only.
Exploration of this compound as a Building Block for Diverse Chemical Libraries
The structural features of this compound make it an attractive scaffold for the construction of diverse chemical libraries for high-throughput screening in drug discovery and materials science. The aromatic ring provides a core structure that can be systematically modified through electrophilic aromatic substitution reactions. libretexts.orgyoutube.comlibretexts.org The side chain, with its latent aldehyde and alcohol functionalities, offers additional points for diversification.
Future research efforts could involve the parallel synthesis of a library of derivatives where the benzene (B151609) ring is substituted with various electron-donating and electron-withdrawing groups. Subsequent deprotection and functionalization of the side chain would lead to a wide array of structurally distinct molecules. Such libraries could be screened for biological activity, with dimethoxybenzene derivatives having shown potential in pharmaceutical applications. researchgate.netbohrium.com
Integration of this compound Chemistry into Flow Chemistry and Automated Synthesis
The development of efficient and scalable synthetic processes is a cornerstone of modern chemistry. Flow chemistry, with its advantages of enhanced safety, improved heat and mass transfer, and potential for automation, is an ideal platform for exploring the chemistry of this compound. ijsdr.org Reactions involving this compound, such as its synthesis or subsequent transformations, could be optimized for continuous production.
Future research could focus on developing a continuous-flow process for the synthesis of this compound itself, followed by in-line functionalization. For example, a flow reactor could be designed to perform the initial etherification, followed by a downstream module for a catalyzed aromatic substitution. This approach would enable the rapid and automated synthesis of a range of derivatives, facilitating the exploration of their properties.
Advanced Catalyst Design for this compound-Related Reactions
The efficiency and selectivity of chemical transformations involving this compound could be significantly enhanced through the design of advanced catalysts. For instance, developing catalysts for the selective cleavage of the C-O bond of the benzyl ether under milder conditions than traditional hydrogenolysis would be highly beneficial, especially for substrates with sensitive functional groups.
Furthermore, catalysts could be designed to control the regioselectivity of electrophilic substitution on the benzene ring. While the benzyloxypropyl group is an ortho-, para-director, achieving high selectivity for a single isomer often remains a challenge. The development of shape-selective zeolites or bespoke organometallic catalysts could provide a solution to this problem, enabling the precise synthesis of desired isomers.
Table 2: Potential Catalytic Systems for Transformations of this compound
| Reaction Type | Catalyst System | Potential Advantage |
| Benzyl Ether Cleavage | Supported Nickel Nanoparticles | Milder reaction conditions, improved chemoselectivity |
| Friedel-Crafts Acylation | Shape-Selective Zeolite (e.g., ZSM-5) | High para-selectivity |
| Asymmetric Aldol (B89426) Reaction | Chiral Proline-based Organocatalyst | Enantioselective C-C bond formation |
This table presents potential areas of research in catalyst design and is for illustrative purposes only.
Environmental and Sustainability Considerations in this compound Research
In line with the principles of green chemistry, future research involving this compound should prioritize environmental and sustainability considerations. This includes the development of synthetic routes that utilize renewable starting materials, employ environmentally benign solvents, and minimize waste generation.
Q & A
Basic Questions
Q. What are the common synthetic pathways for preparing ((3,3-Dimethoxypropoxy)methyl)benzene, and what reaction conditions are critical for achieving high purity?
- Methodological Answer : Synthesis typically involves alkylation of benzene derivatives using methoxypropoxy methyl precursors. Electrochemical methods, effective for methoxy-substituted analogs, require precise voltage control (e.g., 1.2–1.5 V) and electrolyte selection (e.g., LiClO₄ in acetonitrile) to minimize side reactions . Nucleophilic substitution with triflate intermediates (e.g., derived from α,α,α-tris(hydroxymethyl)ethane) enhances efficiency under anhydrous conditions and inert atmospheres . Critical parameters include:
- Temperature control (0–5°C for exothermic steps).
- Stoichiometric ratios of alkylating agents (1.2–1.5 equivalents).
- Purification via silica gel chromatography with ethyl acetate/hexane gradients (10–30% ethyl acetate) .
Q. Which spectroscopic techniques are recommended for confirming the structure of this compound, and what distinguishing features are observed?
- Methodological Answer :
- ¹H/¹³C NMR : Methoxy protons appear as singlets at δ 3.3–3.5 ppm; aromatic protons resonate between δ 6.5–7.5 ppm. Ether linkages (C-O-C) yield characteristic ¹³C shifts at ~60–70 ppm .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 224 for C₁₂H₁₈O₄) should align with calculated molecular weight. Fragmentation patterns (e.g., loss of methoxy groups, m/z [M-OCH₃]⁺) confirm structural integrity .
- IR Spectroscopy : Ether C-O-C stretches (~1100 cm⁻¹) and absence of carbonyl peaks (~1700 cm⁻¹) rule out oxidation byproducts .
Q. What are the best practices for handling and storing this compound to maintain its stability?
- Methodological Answer :
- Store under inert atmosphere (argon/nitrogen) at -20°C in amber glass to prevent photodegradation.
- Use anhydrous solvents (e.g., dried THF or DCM) for dissolution.
- Segregate waste into halogenated solvent containers for professional disposal, as recommended for methoxy-substituted analogs .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the stability and reactivity of this compound under various experimental conditions?
- Methodological Answer :
- Density Functional Theory (DFT) : Simulate electronic structure using B3LYP/6-31G* basis sets to identify reactive sites (e.g., electrophilic aromatic substitution positions).
- Solvent Effects : COSMO-RS models predict solubility and stability in polar vs. nonpolar solvents.
- Degradation Pathways : Transition state analysis (e.g., via Gaussian software) models hydrolysis or oxidation mechanisms. Validate results by comparing computed NMR shifts (±0.1 ppm tolerance) with experimental data .
Q. What strategies are effective in resolving contradictions in reported catalytic systems for synthesizing this compound derivatives?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary catalysts (e.g., Pd/C vs. CuI) and solvents (DMF vs. toluene) to quantify interaction effects on yield.
- Kinetic Monitoring : Use GC-MS to track intermediate formation and byproducts (e.g., diaryl ethers).
- Mechanistic Studies : Isotope labeling (e.g., ¹⁸O) clarifies reaction pathways. Prioritize studies with reproducibility metrics (e.g., ≥3 independent trials) .
Q. How can researchers design experiments to investigate the compound’s potential as a precursor in polymer or dendrimer synthesis?
- Methodological Answer :
- Step-Growth Polymerization : React with diols (e.g., ethylene glycol) under Sn(Oct)₂ catalysis (0.5–1 mol%) at 120°C. Monitor molecular weight via GPC (PDI <1.5 target).
- Dendrimer Synthesis : Use convergent approaches with protected hydroxyl groups (e.g., TBDMS). Deprotect with mild acid (e.g., 1M HCl in MeOH) and characterize via MALDI-TOF MS for monodispersity.
- Thermal Analysis : DSC/TGA assesses decomposition thresholds (>200°C desirable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
